Dinoprost
Overview
Description
Dinoprost, also known as Prostaglandin F2 alpha, is a naturally occurring prostaglandin . It is used for aborting second-trimester pregnancy (between the twelfth to eighteenth week of gestation) and in incomplete abortion or for therapeutic abortion in cases of intrauterine fetal death and congenital abnormalities incompatible with life . It is also used at low doses for medically indicated induction of labor at term .
Molecular Structure Analysis
Dinoprost belongs to the class of organic compounds known as prostaglandins and related compounds. These are unsaturated carboxylic acids consisting of a 20 carbon skeleton that also contains a five-member ring, and are based upon the fatty acid arachidonic acid .
Physical And Chemical Properties Analysis
Dinoprost has a molecular formula of C20H34O5 and a molecular weight of 354.5 g/mol . It occurs as a white to off-white, very hygroscopic, crystalline powder .
Scientific Research Applications
1. Uterine Motility and Pressure
Dinoprost has a significant impact on uterine motility and intrauterine pressure in dairy cows, with steady effects observed during the recording sessions. This demonstrates its role in managing reproductive functions in livestock (Hirsbrunner et al., 1998).
2. Influence on Luteal Blood Flow and Secretory Function
Research on bovine corpus luteum reveals that dinoprost alters concentrations of progesterone and oxytocin in the blood. It also influences mRNA levels related to steroidogenesis and necroptosis in corpus luteum tissue, impacting reproductive functions (Jończyk et al., 2022).
3. Impact on Dairy Cow Fertility
Dinoprost affects fertility in dairy cows post-calving. It influences the interval between calving and conception, demonstrating its potential utility in herd fertility management (White & Dobson, 1990).
4. Ovulation and Follicular Size in Ewes
Studies on ewes show that dinoprost influences ovulation timing and follicular size during the estrous cycle. This highlights its application in managing breeding cycles in sheep (Nascimento et al., 2010).
5. Sexual Behavior in Rams
Research indicates that dinoprost does not significantly enhance sexual behavior in rams. This finding is crucial for understanding its implications in managing reproductive behavior in livestock (Ungerfeld et al., 2020).
6. Uterine Health in Dairy Cows
Dinoprost plays a significant role in the involution of the puerperal uterus, particularly in cases of pyometra, by aiding uterine diameter reduction and improving reproductive performance (Masoumi et al., 2018).
7. Serum Nitric Oxide and Corpus Luteum Blood Flow
Dinoprost affects serum nitric oxide levels and corpus luteum blood flow in ewes, demonstrating its role in inducing luteolysis and managing reproductive functions in livestock (El-Sherry et al., 2013).
8. Pregnancy Termination in Dogs
In veterinary medicine, the combination of dinoprost and other drugs like cabergoline is used for terminating unwanted pregnancies in dogs, demonstrating its effectiveness in such scenarios (Hettling, 1998).
9. Conception Rate in Dairy Cattle
Research on dairy cattle indicates that low doses of dinoprost administered with timed artificial insemination can significantly improve conception rates, highlighting its application in dairy cattle breeding programs (Ambrose et al., 2015).
10. Prostaglandin F2 Alpha (Dinoprost) in Pregnancy Termination
The use of dinoprost for terminating pregnancies in sheep and its comparison with other prostaglandins like cloprostenol provides insights into its effectiveness and application scope in livestock management (Audicana & Harvey, 1993).
11. Effect on Trueperella Pyogenes in Uterine Health
Dinoprost has been shown to effectively eliminate Trueperella pyogenes from the uterus in cows with pyometra, suggesting its application in managing bacterial infections and improving uterine health (Kaneko & Takagi, 2013).
12. Sexual Behavior and Semen Quality in Lambs
Studies on lambs indicate that dinoprost can enhance sexual behavior and semen quality, offering potential applications in improving reproductive efficiency in sheep breeding (Sánchez-Dávila et al., 2022).
13. Prostaglandin F2 Alpha Administration in Horses
The effect ofdinoprost on uterine polymorphonuclear neutrophil counts in Japanese heavy draft horses highlights its potential role in managing uterine health and reproductive efficiency in equine species (Niikura et al., 2021).
Safety And Hazards
properties
IUPAC Name |
(Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]cyclopentyl]hept-5-enoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H34O5/c1-2-3-6-9-15(21)12-13-17-16(18(22)14-19(17)23)10-7-4-5-8-11-20(24)25/h4,7,12-13,15-19,21-23H,2-3,5-6,8-11,14H2,1H3,(H,24,25)/b7-4-,13-12+/t15-,16+,17+,18-,19+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXGPLTODNUVGFL-YNNPMVKQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(C=CC1C(CC(C1CC=CCCCC(=O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC[C@@H](/C=C/[C@H]1[C@@H](C[C@@H]([C@@H]1C/C=C\CCCC(=O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H34O5 | |
Record name | dinoprost | |
Source | Wikipedia | |
URL | https://en.wikipedia.org/wiki/Dinoprost | |
Description | Chemical information link to Wikipedia. | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9022946 | |
Record name | Dinoprost | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9022946 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
354.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
SOL IN WATER 200 MG/ML /DINOPROST TROMETHAMINE/, FREELY SOL IN METHANOL, ABSOLUTE ETHANOL; FREELY SOL IN ETHYL ACETATE, CHLOROFORM; SLIGHTLY SOL IN WATER | |
Record name | PROSTAGLANDIN F2ALPHA | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3315 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Mechanism of Action |
...THERE IS NO SINGLE PROSTAGLANDIN RECEPTOR. ... IT IS POSSIBLE TO DEMONSTRATE CALCIUM DEPENDENCE OF DIVERSE RESPONSES TO PROSTAGLANDINS & TO OBSERVE ALTERED CALCIUM FLUXES. ...PROSTAGLANDINS MAY EITHER STIMULATE OR INHIBIT ACCUM OF CYCLIC AMP. /PROSTAGLANDINS/, RESPONSES TO PROSTAGLANDIN F2ALPHA SHOW SPECIES VARIATION, BUT VASODILATATION HAS BEEN OBSERVED FOLLOWING INJECTION INTO HUMAN BRACHIAL ARTERY OF PGF2ALPHA... SUPERFICIAL VEINS OF HAND ARE CONTRACTED BY PFG2ALPHA..., PROMPT SUBSIDENCE OF PROGESTERONE OUTPUT & REGRESSION OF CORPUS LUTEUM FOLLOWS PARENTERAL INJECTION OF PROSTAGLANDIN F2ALPHA... THIS EFFECT INTERRUPTS EARLY PREGNANCY, WHICH IS DEPENDENT ON LUTEAL RATHER THAN PLACENTAL PROGESTERONE., OXYTOCIN & PROSTAGLANDINS AFFECT UTERINE SMOOTH MUSCLES BY DIFFERENT MECHANISMS, & THEIR EFFECTS ARE ADDITIVE. POSSIBLE ADVANTAGES OF THEIR COMBINED USE ARE BEING EXPLORED. /PROSTAGLANDINS/ | |
Record name | PROSTAGLANDIN F2ALPHA | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3315 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Product Name |
Dinoprost | |
Color/Form |
NATURAL FORM, CRYSTALS | |
CAS RN |
551-11-1, 23518-25-4 | |
Record name | Prostaglandin F2 | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=551-11-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (5Z,9α,11α,13E,15S)-(±)-9,11,15-Trihydroxyprosta-5,13-dien-1-oic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=23518-25-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Dinoprost [USAN:INN:BAN:JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000551111 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | dl-Prostaglandin F2-alpha | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023518254 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Dinoprost | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12789 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Dinoprost | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9022946 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | DINOPROST | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B7IN85G1HY | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | PROSTAGLANDIN F2ALPHA | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3315 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
25-35 °C | |
Record name | PROSTAGLANDIN F2ALPHA | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3315 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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